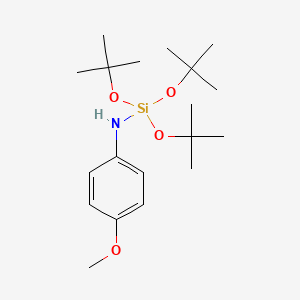![molecular formula C4H2F10Ge B14470100 Bis(difluoromethyl)[bis(trifluoromethyl)]germane CAS No. 65225-92-5](/img/structure/B14470100.png)
Bis(difluoromethyl)[bis(trifluoromethyl)]germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(difluoromethyl)[bis(trifluoromethyl)]germane is a fluorinated organogermanium compound It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(difluoromethyl)[bis(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with difluoromethyl and trifluoromethyl reagents under controlled conditions. One common method includes the use of difluoromethyl lithium and trifluoromethyl lithium reagents in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(difluoromethyl)[bis(trifluoromethyl)]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium oxides and fluorinated by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Major Products Formed:
Oxidation: Germanium dioxide and fluorinated organic compounds.
Reduction: Germanium hydrides and difluoromethyl or trifluoromethyl derivatives.
Substitution: Various organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(difluoromethyl)[bis(trifluoromethyl)]germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of fluorinated biomolecules and as a probe in biological studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of Bis(difluoromethyl)[bis(trifluoromethyl)]germane involves its interaction with various molecular targets and pathways. The compound’s fluorinated groups can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of the molecules it interacts with. Additionally, the germanium atom can form stable complexes with other elements, contributing to the compound’s reactivity and functionality in different applications.
Vergleich Mit ähnlichen Verbindungen
Bis(trifluoromethyl) disulfide: A fluorinated organosulfur compound with similar fluorinated groups but different central atom and properties.
Bis(trifluoromethyl)peroxide: A fluorocarbon derivative used as a radical initiator in polymerization reactions.
Bis(trifluoromethyl) sulphone: A fluorinated compound with applications in organic synthesis and materials science.
Uniqueness: Bis(difluoromethyl)[bis(trifluoromethyl)]germane is unique due to the presence of both difluoromethyl and trifluoromethyl groups attached to a germanium atom. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
65225-92-5 |
|---|---|
Molekularformel |
C4H2F10Ge |
Molekulargewicht |
312.67 g/mol |
IUPAC-Name |
bis(difluoromethyl)-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C4H2F10Ge/c5-1(6)15(2(7)8,3(9,10)11)4(12,13)14/h1-2H |
InChI-Schlüssel |
OCSPPJZSBNYFGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)[Ge](C(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


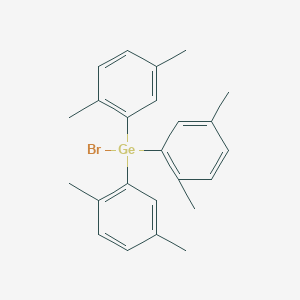
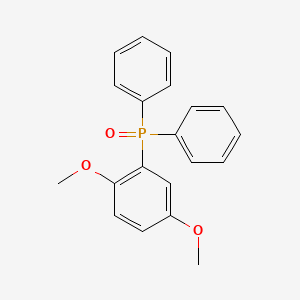

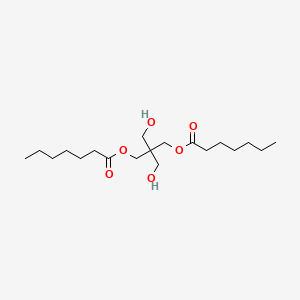
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
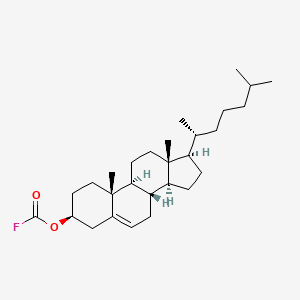
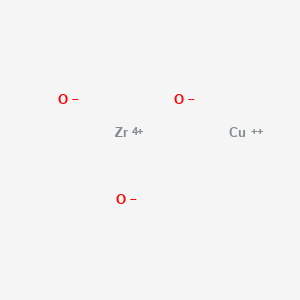



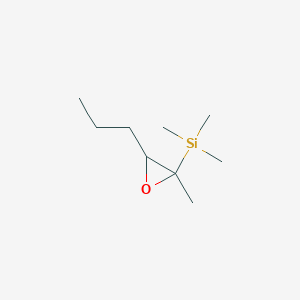
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

